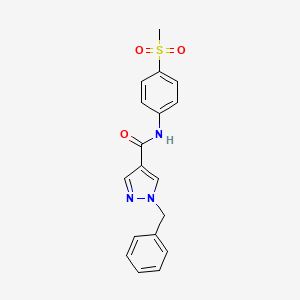
1-benzyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-4-carboxamide
説明
1-benzyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-benzyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-4-carboxamide is an organic compound with a unique pyrazole structure, characterized by its benzyl and methanesulfonyl substituents. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article explores its biological activity, synthesis, and related research findings.
- Molecular Formula: C₁₈H₁₇N₃O₃S
- Molecular Weight: 355.41 g/mol
- Structure: The compound features a pyrazole ring with a carboxamide group, which can undergo hydrolysis, and a methanesulfonyl group that may enhance its biological activity through various mechanisms .
Anti-Cancer Potential
Research indicates that derivatives of pyrazole compounds, including this compound, may exhibit significant anti-cancer properties. For example, similar compounds have been designed as MEK inhibitors targeting the MAPK signaling pathway, which is crucial in tumorigenesis. One study demonstrated that certain pyrazole derivatives showed potent inhibitory activity against MEK1 with an IC50 of 91 nM and a GI50 value of 0.26 µM against A549 lung cancer cells .
Anti-Inflammatory Effects
The methanesulfonyl group is believed to contribute to the compound's anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the NF-κB/AP-1 signaling pathway, which plays a critical role in inflammation. In vitro studies suggest that these compounds can effectively reduce pro-inflammatory cytokine production .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the methanesulfonyl group enhances solubility and bioavailability, while modifications to the pyrazole ring can alter potency against specific targets.
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| N-benzyl-1H-pyrazole-4-carboxamide | Contains a benzyl group and a carboxamide | Lacks the methanesulfonyl group |
| 4-methylsulfonylphenyl pyrazoles | Substituted pyrazoles with varying sulfonic acid groups | Different substituents lead to varied biological activities |
| 5-substituted pyrazoles | Various substituents on the pyrazole ring | Potentially different pharmacological profiles |
Study on Anti-Cancer Activity
In a notable study, various N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were synthesized and tested for their ability to inhibit MEK. The results highlighted that modifying functional groups significantly impacted their inhibitory effects on cancer cell lines, suggesting that similar modifications could be explored for this compound .
Inflammation Model Studies
Another study focused on the anti-inflammatory properties of pyrazolo[1,5-a]quinazolines found that certain derivatives exhibited IC50 values less than 50 µM in inhibiting NF-κB/AP-1 reporter activity. This suggests that structural analogs of this compound could be effective in reducing inflammation in cellular models .
特性
IUPAC Name |
1-benzyl-N-(4-methylsulfonylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-25(23,24)17-9-7-16(8-10-17)20-18(22)15-11-19-21(13-15)12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKLXGNQQTZIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















